![molecular formula C16H30Cl3O2PS B14406661 2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol CAS No. 84952-72-7](/img/structure/B14406661.png)
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol is a complex organic compound featuring a trichloromethyl group, a phosphoryl group, and a cyclohexylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of a trichloromethyl compound with a cyclohexylsulfanyl derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or monochloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloromethyl functionality.
Cyclohexylsulfanyl derivatives: Compounds with similar cyclohexylsulfanyl groups but different substituents.
Phosphoryl-containing compounds: Molecules with phosphoryl groups that exhibit similar reactivity.
Uniqueness
2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol is unique due to its combination of trichloromethyl, cyclohexylsulfanyl, and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
84952-72-7 |
|---|---|
Formule moléculaire |
C16H30Cl3O2PS |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(1-dibutylphosphorylcyclohexyl)sulfanylethanol |
InChI |
InChI=1S/C16H30Cl3O2PS/c1-3-5-12-22(21,13-6-4-2)15(10-8-7-9-11-15)23-14(20)16(17,18)19/h14,20H,3-13H2,1-2H3 |
Clé InChI |
BSCNIQFAXGBAPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)C1(CCCCC1)SC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


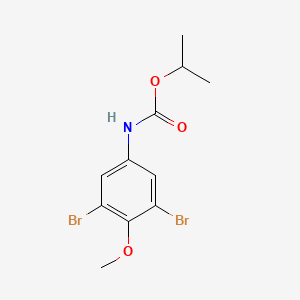
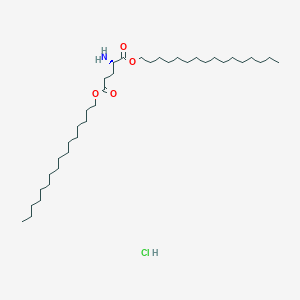
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
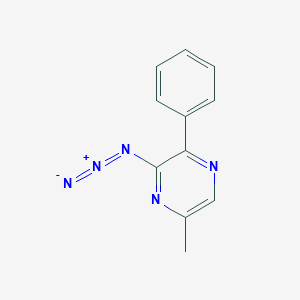
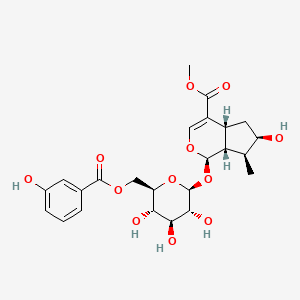
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

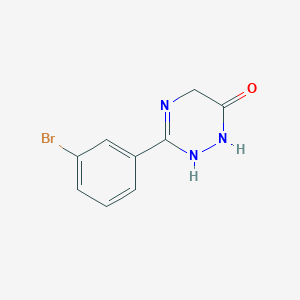
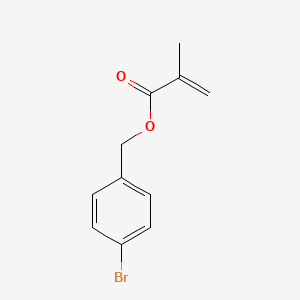
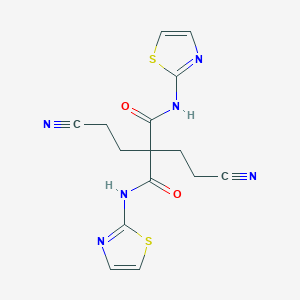
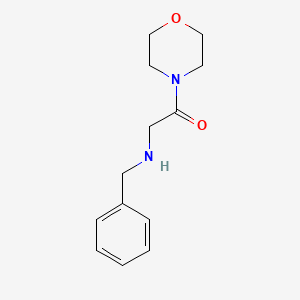

![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
